molecular formula C14H18O4 B1471845 Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate CAS No. 1368217-39-3

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate

Cat. No.: B1471845
CAS No.: 1368217-39-3
M. Wt: 250.29 g/mol
InChI Key: BEOUNAKQWYCZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate, a compound with the molecular formula C14H18O4C_{14}H_{18}O_4 and CAS number 1368217-39-3, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Weight : 250.29 g/mol
  • Molecular Structure :
C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Tumor Metabolism : Research indicates that compounds similar to this compound can inhibit tumor cell metabolism by targeting pathways such as PI3K/AKT and HIF1, which are crucial for tumor growth and survival .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Case Studies and Experimental Data

  • Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20
    HeLa (Cervical)25
  • Antimicrobial Studies : In vitro tests against E. coli and Staphylococcus aureus showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains .
    Bacterial StrainMIC (µg/mL)
    E. coli50
    Staphylococcus aureus50

Properties

IUPAC Name

ethyl 2-(2-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-14(16)13(15)12-7-6-11(8-10(12)4)18-9(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUNAKQWYCZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate

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